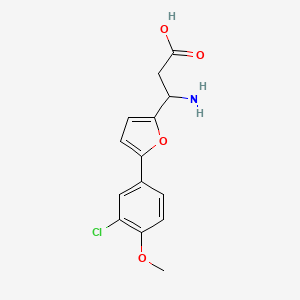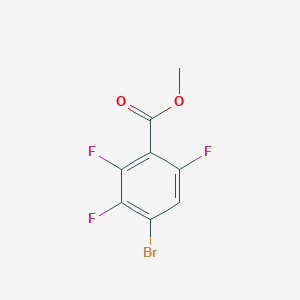![molecular formula C21H18FNO3 B1660570 Carbamidsäure, [3-Fluor-4-(phenylmethoxy)phenyl]-, Phenylmethylester CAS No. 790703-40-1](/img/structure/B1660570.png)
Carbamidsäure, [3-Fluor-4-(phenylmethoxy)phenyl]-, Phenylmethylester
Übersicht
Beschreibung
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is a chemical compound with the molecular formula C21H18FNO3. It is known for its unique structure, which includes a fluorine atom and a phenylmethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that carbamates are often used as protecting groups for amines in organic synthesis . They can be installed and removed under relatively mild conditions .
Mode of Action
It is known that carbamates, such as this compound, can form stable complexes with their targets, which can then be selectively deprotected under specific conditions .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides , which are involved in various biological processes.
Pharmacokinetics
The molecular weight of the compound is 35137 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that carbamates, such as this compound, are used in the synthesis of various bioactive compounds .
Action Environment
It is known that the stability and reactivity of carbamates can be influenced by factors such as ph and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester typically involves the reaction of 3-fluoro-4-(phenylmethoxy)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylmethoxy derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the fluorine atom and phenylmethoxy group.
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure with an isopropyl group instead of the phenylmethyl group.
Uniqueness
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is unique due to the presence of the fluorine atom and phenylmethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. These features make it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REALRLKSNZHPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727842 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790703-40-1 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-hydroxy-3-[(trifluoroacetyl)amino]benzoate](/img/structure/B1660494.png)


![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate](/img/structure/B1660500.png)
![5(4H)-Oxazolone, 4-[(2-methoxy-1-naphthalenyl)methylene]-2-phenyl-](/img/structure/B1660501.png)
![5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1660502.png)

![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)

![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)

